molecular formula C8H7ClO2 B2842686 6-Chloro-2-hydroxy-3-methylbenzaldehyde CAS No. 1310800-53-3

6-Chloro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B2842686
CAS No.: 1310800-53-3
M. Wt: 170.59
InChI Key: CEJGHSOYBUTMRA-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.6 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-hydroxy-3-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxy-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-hydroxy-3-methylbenzaldehyde is unique due to the combination of chlorine, hydroxyl, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for targeted chemical syntheses and research applications .

Properties

IUPAC Name

6-chloro-2-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJGHSOYBUTMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310800-53-3
Record name 6-chloro-2-hydroxy-3-methylbenzaldehyde
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